molecular formula C18H18ClFN2O3 B11503406 [5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridin-3-yl](morpholin-4-yl)methanone

[5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridin-3-yl](morpholin-4-yl)methanone

Cat. No.: B11503406
M. Wt: 364.8 g/mol
InChI Key: GGFSGDAQVPJXDO-UHFFFAOYSA-N
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Description

4-[5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonyl]morpholine is a complex organic compound that features a morpholine ring attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonyl]morpholine typically involves multiple steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a series of reactions starting from readily available precursors. For instance, a common method involves the condensation of 4,6-dimethyl-2-chloropyridine with 4-fluorophenol under basic conditions to form 5-chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine.

    Introduction of the Carbonyl Group: The carbonyl group can be introduced via acylation reactions. This step often involves the use of reagents such as acyl chlorides or anhydrides.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where morpholine is introduced to the carbonyl group of the pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[5-chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonyl]morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: Shares structural similarities and is also investigated for its bioactive properties.

    5-Chloro-2-(4-chlorophenoxy)phenol: Another compound with a similar phenoxy group, used in different applications.

Uniqueness

4-[5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and pyridine core make it a versatile compound for various applications.

Properties

Molecular Formula

C18H18ClFN2O3

Molecular Weight

364.8 g/mol

IUPAC Name

[5-chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H18ClFN2O3/c1-11-15(18(23)22-7-9-24-10-8-22)17(21-12(2)16(11)19)25-14-5-3-13(20)4-6-14/h3-6H,7-10H2,1-2H3

InChI Key

GGFSGDAQVPJXDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)OC2=CC=C(C=C2)F)C(=O)N3CCOCC3

Origin of Product

United States

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